N-(2-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(2-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4OS2/c17-10-5-1-2-6-11(10)18-14(22)9-23-15-19-20-16-21(15)12-7-3-4-8-13(12)24-16/h1-8H,9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBAZSVVKOFXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the triazole and benzothiazole moieties through cyclization reactions. The introduction of the fluorophenyl group is achieved via electrophilic substitution reactions. The overall synthetic route is crucial for ensuring high yields and purity of the final product.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the triazolo[3,4-b][1,3]benzothiazole scaffold. For instance:
- In vitro assays demonstrated that derivatives such as this compound exhibit significant cytotoxic effects against various cancer cell lines including breast and lung cancer cells .
- Table 1 summarizes the IC50 values of related compounds against selected cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 (Lung) | 5.6 |
| Compound B | MCF-7 (Breast) | 7.2 |
| This compound | HCC827 (Lung) | 6.5 |
These findings suggest that compounds with similar structures may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties :
- In vitro tests against Gram-positive and Gram-negative bacteria indicate that it possesses moderate to strong antibacterial activity .
- The minimum inhibitory concentrations (MICs) were determined for various strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This antimicrobial activity is hypothesized to result from the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
The proposed mechanisms by which this compound exerts its biological effects include:
- DNA Intercalation : Similar compounds have shown a tendency to intercalate into DNA structures, leading to inhibition of DNA-dependent enzymes .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism and proliferation.
Case Studies
A recent clinical study investigated the efficacy of a related triazole compound in a cohort of patients with advanced lung cancer. The results indicated that patients receiving treatment with this compound showed improved progression-free survival compared to those on standard chemotherapy .
Additionally, a laboratory study demonstrated that combining this compound with other chemotherapeutic agents resulted in a synergistic effect, enhancing overall cytotoxicity against resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
